3-(2H-1,2,3-Triazol-4-yl)benzonitrile

Catalog No.
S729672
CAS No.
550364-01-7
M.F
C9H6N4
M. Wt
170.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(2H-1,2,3-Triazol-4-yl)benzonitrile

CAS Number

550364-01-7

Product Name

3-(2H-1,2,3-Triazol-4-yl)benzonitrile

IUPAC Name

3-(2H-triazol-4-yl)benzonitrile

Molecular Formula

C9H6N4

Molecular Weight

170.17 g/mol

InChI

InChI=1S/C9H6N4/c10-5-7-2-1-3-8(4-7)9-6-11-13-12-9/h1-4,6H,(H,11,12,13)

InChI Key

WTEOJKCYXGSBQC-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)C2=NNN=C2)C#N

Canonical SMILES

C1=CC(=CC(=C1)C2=NNN=C2)C#N

3-(2H-1,2,3-Triazol-4-yl)benzonitrile (CAS: 550364-01-7) is a high-value bifunctional building block featuring a meta-oriented nitrile group and an unsubstituted 1,2,3-triazole ring. In medicinal chemistry and materials science, it serves as a critical intermediate for synthesizing complex active pharmaceutical ingredients (APIs), coordination polymers, and enzyme inhibitors. The presence of the free N-H on the triazole allows for further functionalization via N-alkylation or cross-coupling, while the nitrile group acts as a versatile handle for reduction to amines, hydrolysis to amides, or conversion to tetrazoles. For procurement teams and process chemists, sourcing this pre-constructed scaffold provides immediate access to the 1,2,3-triazole pharmacophore without the regulatory, safety, and purification overhead associated with in-house azide-alkyne cycloaddition chemistry [1].

Substituting this compound with its para-isomer (4-(1H-1,2,3-triazol-4-yl)benzonitrile) or attempting to use a 1,2,4-triazole analog fundamentally alters the spatial geometry of downstream products. The meta-substitution provides a ~120° vector angle essential for specific target binding (e.g., fitting the hydrophobic pockets of target enzymes) and for forming non-linear coordination networks in materials science, whereas para-substitution enforces a rigid 180° linear geometry. Furthermore, attempting to substitute the pre-formed building block with its raw precursors (3-ethynylbenzonitrile and sodium azide) shifts the burden of regiocontrol and heavy-metal catalysis onto the manufacturing facility. This substitution often results in trace copper contamination and the formation of unwanted 1,5-disubstituted triazole impurities that are notoriously difficult to separate via standard crystallization, driving up downstream processing costs[1].

Elimination of Azide Handling and Copper Contamination in API Synthesis

In standard in-house synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), reacting 3-ethynylbenzonitrile with azides typically requires 1-5 mol% copper catalyst, leaving crude products with >1000 ppm residual copper. Achieving pharmaceutical-grade limits (<10 ppm Cu) requires multiple washes with metal scavengers (e.g., EDTA or functionalized resins), reducing overall yield by 10-15% and increasing cycle time. Procuring pre-formed 3-(2H-1,2,3-triazol-4-yl)benzonitrile bypasses the CuAAC step entirely, delivering a metal-free scaffold that eliminates the need for specialized azide handling protocols (explosion hazard mitigation) and costly downstream metal scavenging [1].

Evidence DimensionResidual Copper and Process Yield Loss
Target Compound Data0 ppm Cu (pre-formed), 0% scavenging yield loss
Comparator Or BaselineIn-house CuAAC from 3-ethynylbenzonitrile (>1000 ppm initial Cu, 10-15% yield loss during scavenging)
Quantified DifferenceEliminates >1000 ppm copper burden and recovers 10-15% process yield
ConditionsStandard API scale-up requiring <10 ppm heavy metal limits

Procuring the pre-formed triazole eliminates explosive azide hazards and costly copper scavenging steps, streamlining scale-up for pharmaceutical manufacturing.

Regiochemical Purity vs. In-House Cycloaddition

Thermal azide-alkyne cycloaddition without copper catalysis yields a roughly 1:1 mixture of 1,4- and 1,5-disubstituted triazoles. Even with copper catalysis, large-scale reactions can suffer from localized catalyst depletion, leading to 2-5% of the 1,5-isomer. Separating the 1,4-isomer from the 1,5-isomer requires intensive chromatography, which is unscalable and solvent-intensive. Commercially procured 3-(2H-1,2,3-triazol-4-yl)benzonitrile guarantees >98% regiochemical purity of the 1,4-substitution pattern (tautomerizing as 2H/1H), ensuring reproducible downstream functionalization without the batch-to-batch variability caused by isomeric impurities[1].

Evidence DimensionRegiochemical Purity (1,4-isomer vs 1,5-isomer)
Target Compound Data>98% 1,4-isomer (commercially sourced)
Comparator Or BaselineIn-house synthesis (up to 5% 1,5-isomer impurity under non-ideal catalytic conditions)
Quantified DifferencePrevents up to 5% isomeric impurity formation
ConditionsLarge-scale batch synthesis without intensive chromatographic purification

High regiochemical purity prevents downstream yield losses and avoids the need for expensive, unscalable chromatographic separations.

Vector Geometry for Target Binding and Coordination

The meta-relationship between the nitrile and the triazole in 3-(2H-1,2,3-triazol-4-yl)benzonitrile provides a distinct ~120° bond vector. When used as a ligand or pharmacophore, this geometry allows the triazole to coordinate a metal center or hydrogen-bond within an enzyme pocket (such as the heme iron in IDO1) while the nitrile group occupies a distinct orthogonal space for further interaction. In contrast, the para-isomer (4-(1H-1,2,3-triazol-4-yl)benzonitrile) enforces a 180° linear geometry, which frequently leads to steric clashes in tightly constrained binding pockets or results in strictly linear 1D coordination polymers rather than complex 2D/3D metal-organic frameworks [1].

Evidence DimensionSubstituent Vector Angle
Target Compound Data~120° angle (meta-substitution)
Comparator Or Baseline180° angle (para-isomer: 4-(1H-1,2,3-triazol-4-yl)benzonitrile)
Quantified Difference60° difference in spatial trajectory of the nitrile group
ConditionsMolecular modeling and X-ray crystallographic analysis of coordination networks

The specific meta-geometry is non-interchangeable with para-isomers when designing conformationally restricted enzyme inhibitors or multidimensional metal-organic frameworks.

API Scaffold for Enzyme Inhibitors

Ideal for the synthesis of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors and other targeted therapeutics where the triazole acts as a heme-binding or hydrogen-bonding motif, and the meta-nitrile provides a handle for introducing solubilizing groups or additional pharmacophores without steric clash [1].

Metal-Organic Framework (MOF) Ligand Precursor

Used to construct 2D and 3D coordination polymers where the ~120° vector between the triazole and the nitrile (or its tetrazole derivative) is required to form specific porous architectures, which cannot be achieved with the linear para-isomer[2].

Copper-Free Click Chemistry Scale-Up

Procured as a starting material by process chemists who need to incorporate a 1,2,3-triazole into an API but must strictly avoid the introduction of copper catalysts and explosive azides in their GMP manufacturing suites, ensuring zero heavy-metal contamination [3].

XLogP3

1

Wikipedia

3-(2H-1,2,3-Triazol-4-yl)benzonitrile

Dates

Last modified: 08-15-2023

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